Thiomuscimol-15N,d2 Hydrochloride

描述

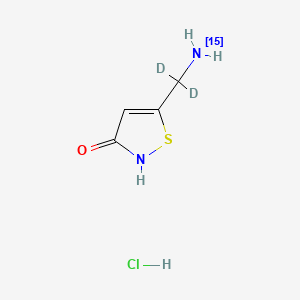

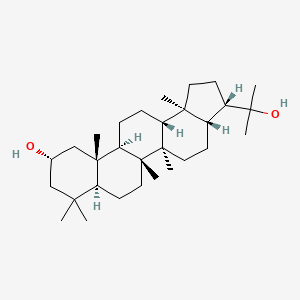

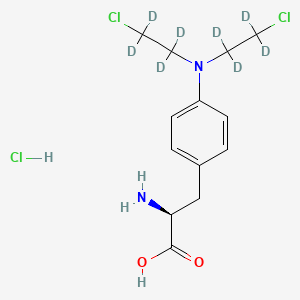

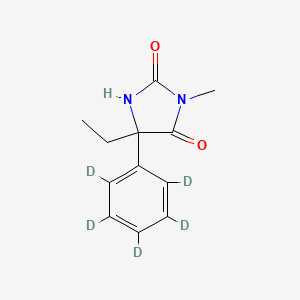

Thiomuscimol-15N,d2 Hydrochloride is a biochemical used for proteomics research . It is the labelled hydrochloride form of Thiomuscimol . The molecular formula is C4H4D2N(15N)OS•HCl and the molecular weight is 169.63 .

Molecular Structure Analysis

The molecular structure of Thiomuscimol-15N,d2 Hydrochloride is represented by the formula C4H4D2N(15N)OS•HCl . The InChI representation isInChI=1S/C4H6N2OS.ClH/c5-2-3-1-4 (7)6-8-3;/h1H,2,5H2, (H,6,7);1H/i2D2,5+1; . Physical And Chemical Properties Analysis

Thiomuscimol-15N,d2 Hydrochloride appears as a crystalline solid . It has a molecular weight of 169.63 . The melting point is 140°C (dec) .科学研究应用

对GABAA受体的光亲和标记

硫代蘑菇酸被确定为大脑GABAA受体的潜在光亲和标记物。它抑制[3H]蘑菇酸结合到这些受体,并可在紫外辐射暴露后不可逆地减少高亲和力的[3H]蘑菇酸结合位点。这使得硫代蘑菇酸成为识别和纯化GABAA受体复合物内的GABA结合位点的有价值工具 (Nielsen et al., 1995)。

GABA-A拮抗剂的合成

蘑菇酸和硫代蘑菇酸衍生物,包括氨基功能在酰胺系统中离域的衍生物,已显示出对GABA-A受体具有强大的结合性质。这些衍生物作为惊厥剂,并与GABA-A拮抗剂的药效模型相符,表明它们在神经药理学研究中的潜力 (Melikian et al., 1992)。

GABA A受体的激动剂光亲和标记

详细介绍了以氚标记的硫代蘑菇酸作为GABA A受体的高亲和力激动剂光亲和标记的合成。这种合成途径和结合测定证实了硫代蘑菇酸在结合到大鼠前脑膜中的作用,表明其在研究GABA A受体位点中的实用性 (Frølund等,1995)。

硫化聚合物(硫黏聚物)在药物传递中的应用

硫化聚合物(硫化聚合物)已成为药物传递中的重要工具,特别是用于口服水溶性大分子药物。硫化聚合物改善了药物传递系统的黏附性和稳定性,从而增强了各种药物的生物利用度和功效 (Bernkop‐Schnürch等,2004)。

同位素研究和标记

关于15N稳定同位素变异的研究正在各个科学领域扩展,包括硫代蘑菇酸。大气氮作为15N测量的标准,对于理解同位素组成和在生物地球化学、代谢研究和其他领域中的应用是相关的 (Mariotti, 1983)。

GABA激动剂硫代蘑菇酸的氘标记

通过催化氘化合成的氘标记硫代蘑菇酸的合成突出了其在先进化学标记技术中的应用。这为了解分子结构和潜在的药理应用提供了见解 (Jacobsen & Krogsgaard‐Larsen, 1984)。

硫化聚合物在大分子药物传递中的应用

硫化聚合物(硫化聚合物)为大分子药物传递提供了有前途的策略,特别是在治疗癌症和心血管疾病方面。它们的多功能性质,包括粘附黏膜和酶抑制,突显了它们在增强药物传递系统功效方面的潜力 (Laffleur & Bernkop‐Schnürch, 2012)。

作用机制

Target of Action

Thiomuscimol-15N,d2 Hydrochloride is a structural analog of GABA . Its primary target is the GABAA receptor , a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA) . GABAA receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

Thiomuscimol-15N,d2 Hydrochloride acts as an agonist at the GABAA receptor . This means it binds to the receptor and activates it, mimicking the action of GABA. The activation of GABAA receptors typically results in hyperpolarization of neurons, making them less likely to fire. This leads to an overall inhibitory effect on neural activity .

Biochemical Pathways

The action of Thiomuscimol-15N,d2 Hydrochloride primarily affects the GABAergic pathway . By activating GABAA receptors, it enhances the inhibitory effect of GABA in the central nervous system. This can lead to various downstream effects, including sedation, anxiolysis, and muscle relaxation .

Result of Action

The activation of GABAA receptors by Thiomuscimol-15N,d2 Hydrochloride can lead to a range of molecular and cellular effects. At the molecular level, it increases chloride ion conductance, leading to hyperpolarization of the neuron . At the cellular level, this can result in reduced neuronal excitability and decreased transmission of nerve signals .

Action Environment

The action, efficacy, and stability of Thiomuscimol-15N,d2 Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also act on GABAA receptors could potentially alter its effects. Additionally, factors such as pH and temperature could potentially affect its stability .

安全和危害

属性

IUPAC Name |

5-[azanyl(dideuterio)methyl]-1,2-thiazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS.ClH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H/i2D2,5+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDUUKGGXITKKB-NCNFAYJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SNC1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC(=O)NS1)[15NH2].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858475 | |

| Record name | 5-[(~15~N)Amino(~2~H_2_)methyl]-1,2-thiazol-3(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiomuscimol-15N,d2 Hydrochloride | |

CAS RN |

1346603-53-9 | |

| Record name | 5-[(~15~N)Amino(~2~H_2_)methyl]-1,2-thiazol-3(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(N-Boc-amino)propionyl]heptanedioic Acid 7-Ethyl Ester 1-Methyl Ester](/img/structure/B563192.png)